ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate
Description
This compound (CAS: 896682-45-4) features a polycyclic quinazolinone core fused with a [1,3]dioxolo ring (positions 4,5-g), a sulfanylacetate ester side chain, and a 4-(4-phenylpiperazine-1-carbonyl)benzyl substituent at position 5. Its molecular formula is C29H27N5O5S (MW: 557.62), with a high topological polar surface area (143 Ų) and moderate hydrophobicity (XlogP: 3.1) . The phenylpiperazine moiety and dioxolo ring likely enhance its pharmacokinetic properties, such as blood-brain barrier penetration or metabolic stability, while the sulfanyl group may contribute to redox-mediated interactions .
Properties
IUPAC Name |
ethyl 2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O6S/c1-2-39-28(36)19-42-31-32-25-17-27-26(40-20-41-27)16-24(25)30(38)35(31)18-21-8-10-22(11-9-21)29(37)34-14-12-33(13-15-34)23-6-4-3-5-7-23/h3-11,16-17H,2,12-15,18-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWSRNZTLUFPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the quinazoline intermediate with 4-phenylpiperazine, often using coupling reagents such as EDCI or DCC.
Formation of the Dioxolo Ring: This can be accomplished through the reaction of the intermediate with appropriate diol derivatives under dehydrating conditions.
Thioester Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used to study the interactions of quinazoline derivatives with biological targets, such as enzymes and receptors.
Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of quinazoline-based drugs.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to the active site of enzymes, inhibiting their activity. The piperazine moiety can interact with receptors, modulating their signaling pathways. The dioxolo ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Key Observations :
- Sulfur Functionality : The sulfanyl (S-) group in the target compound contrasts with thioxo (C=S) groups in analogues (e.g., ), which may alter hydrogen-bonding capacity and metabolic pathways.
- Piperazine Moieties : The 4-phenylpiperazine-1-carbonyl group, shared with , is associated with CNS activity due to its affinity for neurotransmitter receptors .
Biological Activity
Ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate (CAS: 896682-39-6) is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Quinazoline Core : Known for its role in various biological activities.
- Dioxolo Ring : Enhances binding affinity to biological targets.
- Piperazine Moiety : Contributes to receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₀N₄O₆S |
| Molecular Weight | 586.7 g/mol |
| CAS Number | 896682-39-6 |
The mechanism of action involves the compound's interaction with specific molecular targets. The quinazoline core can inhibit enzyme activity by binding to their active sites. Additionally, the piperazine moiety interacts with various receptors, modulating their signaling pathways. The dioxolo ring enhances the compound's binding affinity and specificity, potentially leading to increased therapeutic effects.
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to ethyl 2-[(8-oxo... have shown significant anticonvulsant activity. For instance, studies have demonstrated that certain phenylpiperazine derivatives exhibit protective effects in models of maximal electroshock (MES) seizures and psychomotor seizures (6-Hz model) in animal studies. The introduction of specific functional groups, such as trifluoromethyl, has been linked to enhanced anticonvulsant efficacy due to increased lipophilicity and metabolic stability .
Cytotoxicity and Antitumor Potential
Preliminary studies suggest that compounds with similar structural features may possess cytotoxic properties against various cancer cell lines. The quinazoline scaffold is often associated with antitumor activity due to its ability to interfere with cellular proliferation pathways. Further investigation into the specific cytotoxic mechanisms of ethyl 2-[(8-oxo...] is warranted.
Case Studies
-
Anticonvulsant Screening :
- Study Design : Compounds were tested in MES and 6-Hz models.
- Findings : Several derivatives showed significant protection against seizures at doses ranging from 100 mg/kg to 300 mg/kg.
- : The presence of the piperazine moiety was crucial for enhancing anticonvulsant activity.
-
Cytotoxicity Assessment :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : Notable inhibition of cell proliferation was observed at varying concentrations.
- Implications : The compound may serve as a lead for developing new anticancer agents.
Synthesis
The synthesis of ethyl 2-[(8-oxo...] involves several key steps:
-
Formation of Quinazoline Core :
- Cyclization under acidic conditions.
-
Piperazine Attachment :
- Coupling reactions using EDCI or DCC as coupling agents.
-
Dioxolo Ring Formation :
- Reaction with diol derivatives under dehydrating conditions.
-
Thioester Formation :
- Final product formation through thioesterification reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
